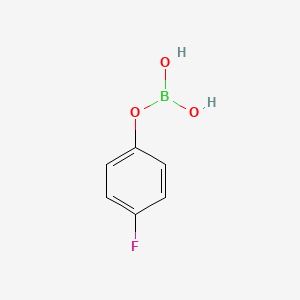
4-Fluoro-phenylboric acid
Cat. No. B8407614
M. Wt: 155.92 g/mol
InChI Key: PHBVXHIVWULVNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07727979B2
Procedure details


In an argon-charged flask, 2M sodium carbonate (4.8 mmol), 1,2-dimethoxyethane (8 ml), 4-fluorophenylboric acid (2.8 mmol), lithium chloride (6 mmol), 1,4-dioxaspiro[4.5]dec-7-en-8-yl-trifluormethane-sulphonic acid ester (2 mmol) and tetrakis(triphenyl-phosphine)palladium (0.1 mmol) are combined and stirred overnight at 80° C. The reaction mixture is concentrated in a vacuum and the residue is dispersed in dichloromethane/2M aqueous sodium carbonate solution. The aqueous phase is extracted with dichloromethane. The combined organic phases are then dried over sodium sulphate and the solvent is evaporated off in a vacuum. From the residue, after column chromatography using silica gel (ethyl acetate/heptane 1:4), pure 8-(4-fluorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene is isolated (Synthesis 1993, 735-762): tR 3.61 min (LC-1); ESI-MS(+): m/z 235.34 [M+H]+. 1H NMR (ppm,CDCl3): 7.35 (2H); 6.95 (2H); 5.9 (1H); 4.05 (4H); 2.65 (2H); 2.45 (2H); 1.9 (2H).



[Compound]
Name
1,4-dioxaspiro[4.5]dec-7-en-8-yl-trifluormethane-sulphonic acid ester
Quantity
2 mmol
Type
reactant
Reaction Step Four

[Compound]
Name
tetrakis(triphenyl-phosphine)palladium
Quantity
0.1 mmol
Type
reactant
Reaction Step Five


Identifiers


|
REACTION_CXSMILES
|
C(=O)([O-])[O-].[Na+].[Na+].[F:7][C:8]1[CH:13]=[CH:12][C:11](OB(O)O)=[CH:10][CH:9]=1.[Cl-].[Li+].C[O:21][CH2:22][CH2:23][O:24][CH3:25]>>[F:7][C:8]1[CH:13]=[CH:12][C:11]([C:8]2[CH2:13][CH2:12][C:25]3([O:21][CH2:22][CH2:23][O:24]3)[CH2:10][CH:9]=2)=[CH:10][CH:9]=1 |f:0.1.2,4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.8 mmol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
2.8 mmol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(C=C1)OB(O)O
|
Step Three
|
Name
|
|
|
Quantity
|
6 mmol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Li+]
|
Step Four
[Compound]
|
Name
|
1,4-dioxaspiro[4.5]dec-7-en-8-yl-trifluormethane-sulphonic acid ester
|
|
Quantity
|
2 mmol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
[Compound]
|
Name
|
tetrakis(triphenyl-phosphine)palladium
|
|
Quantity
|
0.1 mmol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Six
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
reactant
|
|
Smiles
|
COCCOC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred overnight at 80° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
In an argon-charged flask
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction mixture is concentrated in a vacuum
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue is dispersed in dichloromethane/2M aqueous sodium carbonate solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase is extracted with dichloromethane
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic phases are then dried over sodium sulphate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent is evaporated off in a vacuum
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(C=C1)C1=CCC2(OCCO2)CC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
